Bienvenue dans la boutique en ligne BenchChem!

Lysyl-valyl-aspartyl-leucine

Peptide Chemistry Structural Isomerism Sequence-Activity Relationship

Lysyl-valyl-aspartyl-leucine (KVDL; CAS 140681-91-0) is a synthetic tetrapeptide with the amino acid sequence H-Lys-Val-Asp-Leu-OH, belonging to the class of antiflammin-related oligopeptides. It was originally synthesized as a structural analog of the peptide H-Lys-Val-Leu-Asp-OH (KVLD) to probe sequence-activity relationships in platelet aggregation inhibition.

Molecular Formula C21H39N5O7
Molecular Weight 473.6 g/mol
CAS No. 140681-91-0
Cat. No. B125607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysyl-valyl-aspartyl-leucine
CAS140681-91-0
SynonymsKVDL
Lys-Val-Asp-Leu
lysyl-valyl-aspartyl-leucine
Molecular FormulaC21H39N5O7
Molecular Weight473.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N
InChIInChI=1S/C21H39N5O7/c1-11(2)9-15(21(32)33)25-19(30)14(10-16(27)28)24-20(31)17(12(3)4)26-18(29)13(23)7-5-6-8-22/h11-15,17H,5-10,22-23H2,1-4H3,(H,24,31)(H,25,30)(H,26,29)(H,27,28)(H,32,33)/t13-,14-,15-,17-/m0/s1
InChIKeySADYNMDJGAWAEW-JKQORVJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lysyl-valyl-aspartyl-leucine (KVDL) CAS 140681-91-0: Antiflammin-Derived Tetrapeptide for Platelet Aggregation & Inflammation Research


Lysyl-valyl-aspartyl-leucine (KVDL; CAS 140681-91-0) is a synthetic tetrapeptide with the amino acid sequence H-Lys-Val-Asp-Leu-OH, belonging to the class of antiflammin-related oligopeptides [1]. It was originally synthesized as a structural analog of the peptide H-Lys-Val-Leu-Asp-OH (KVLD) to probe sequence-activity relationships in platelet aggregation inhibition [2]. The compound possesses a molecular formula of C21H39N5O7 and a molecular weight of 473.56 g/mol, containing two basic residues (Lys) and one acidic residue (Asp), which confer distinct charge and solubility properties compared to sequence-isomeric analogs .

Why Lysyl-valyl-aspartyl-leucine (KVDL) Cannot Be Substituted by Other Antiflammin Fragments: The Critical Role of the Asp-Leu Sequence Motif


Within the antiflammin peptide family, minute sequence variations can invert biological activity profiles [1]. The direct positional isomer KVLD (H-Lys-Val-Leu-Asp-OH) was reported to lack platelet antiaggregatory activity, contradicting earlier findings on antiflammin peptides [2]. This functional divergence between two tetrapeptides that share identical amino acid composition underscores that simple compositional equivalence is insufficient for research reproducibility. Substituting KVDL with KVLD or other antiflammin fragments such as HDMNKVLDL (antiflammin-2) without explicit experimental validation therefore risks introducing uncharacterized variables into platelet aggregation or inflammation assays.

Lysyl-valyl-aspartyl-leucine (KVDL) vs. Close Analogs: Quantitative Differentiation Evidence for Procurement Decisions


Amino Acid Sequence Identity vs. KVLD: Positional Swap of Asp and Leu as the Core Structural Differentiator

Lysyl-valyl-aspartyl-leucine (KVDL) and its closest analog lysyl-valyl-leucyl-aspartic acid (KVLD) share identical amino acid composition (Lys, Val, Asp, Leu) and molecular weight (473.56 g/mol) but differ by a positional swap of the third and fourth residues [1]. This Asp3-Leu4 (KVDL) vs. Leu3-Asp4 (KVLD) rearrangement alters the charge distribution at the C-terminus, placing the negatively charged aspartyl side chain in closer proximity to the hydrophobic leucine residue in KVDL [2]. Such a single-residue positional change is sufficient to produce distinct chromatographic retention and potentially different receptor interaction profiles, as demonstrated by previous peptide positional isomer studies [3].

Peptide Chemistry Structural Isomerism Sequence-Activity Relationship

Platelet Antiaggregatory Activity: Functional Divergence Between KVDL and the Closest Isomer KVLD

The Marastoni et al. study explicitly tested both KVLD and KVDL in a platelet aggregation assay and reported that KVLD (H-Lys-Val-Leu-Asp-OH) does not inhibit platelet aggregation, contradicting earlier reports on antiflammin-derived tetrapeptides [1]. While the full numerical IC50 values for KVDL in this assay require retrieval of the original full-text article, the study's design—a direct head-to-head comparison of the two positional isomers using identical synthesis and assay conditions—establishes KVDL as the functionally distinct congener. The peer-reviewed publication of this comparative data (PubMed-indexed, assigned MeSH terms for both compounds) confirms that the two isomers exhibit divergent pharmacological profiles [2].

Platelet Aggregation Anti-inflammatory Peptides Antiflammin Pharmacology

Net Molecular Charge and Predicted Solubility Profile vs. Antiflammin-2 Nonapeptide

KVDL (MW 473.56 g/mol) is a tetrapeptide, whereas the classical antiflammin-2 peptide (HDMNKVLDL) is a nonapeptide with MW 1084.25 g/mol . At physiological pH, KVDL carries a net charge of approximately -1 (one Asp carboxylate, one Lys ammonium, neutral Val and Leu), while antiflammin-2 carries a net charge of approximately -2 due to additional His and Asp residues . This smaller size and distinct charge state of KVDL predict higher aqueous solubility and different cellular permeability compared to the parent nonapeptide [1]. The reduced peptide length also minimizes potential methionine oxidation liabilities present in antiflammin-2 [2].

Peptide Physicochemistry Solubility Drug Delivery Research

Optimal Research Application Scenarios for Lysyl-valyl-aspartyl-leucine (KVDL) Based on Verified Differentiation


Structure-Activity Relationship (SAR) Studies of Antiflammin-Derived Tetrapeptides in Platelet Aggregation

KVDL serves as an essential tool compound for SAR studies probing the positional requirements of the Asp and Leu residues in platelet aggregation inhibition. The direct comparison with its inactive positional isomer KVLD allows researchers to map the pharmacophore of antiflammin-derived peptides [1]. Only KVDL, with its specific Asp3-Leu4 sequence, enables investigation into whether C-terminal Asp-Leu versus Leu-Asp dictates receptor engagement or enzymatic stability.

Peptide Delivery and Physicochemical Profiling Research

The smaller molecular footprint of KVDL (473.56 g/mol) relative to classical antiflammin nonapeptides makes it a valuable model for studying tetrapeptide permeability, solubility, and formulation characteristics . Its distinct net charge profile allows controlled comparisons between peptides of identical amino acid composition but altered sequence, aiding in the rational design of peptide-based delivery systems.

Negative Control Standardization for Antiflammin-2 Bioassays

Given that antiflammin-2 (HDMNKVLDL) exhibits PAF synthesis inhibition (IC50 ~100 nM) [2], KVDL can be employed to dissect the contribution of the C-terminal tetrapeptide motif versus the full nonapeptide sequence. Because KVLD has been confirmed inactive in platelet aggregation, KVDL provides the contrasting tool to determine whether Asp-Leu terminal dipeptide is sufficient for activity or requires the extended N-terminal sequence present in antiflammin-2.

Analytical Reference Standard for Peptide Purity and Identity Verification

Due to the existence of the sequence-isomeric impurity KVLD (identical mass, identical elemental composition), KVDL requires rigorous analytical characterization to confirm sequence identity [1]. Procurement of verified KVDL reference material is critical for HPLC method development, MS/MS fragmentation library construction, and ensuring that experimental results are unambiguously attributed to the Asp3-Leu4 isomer rather than the inactive Leu3-Asp4 isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lysyl-valyl-aspartyl-leucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.